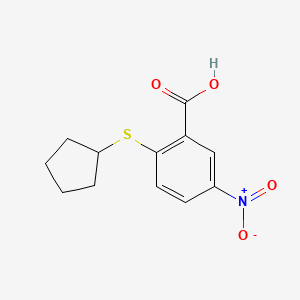

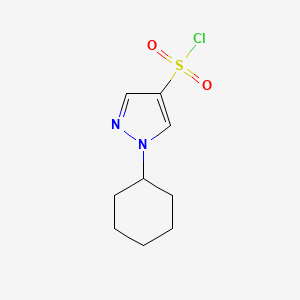

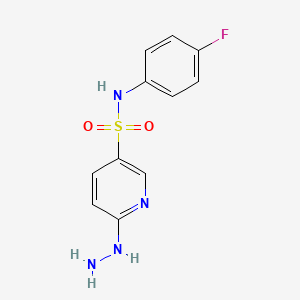

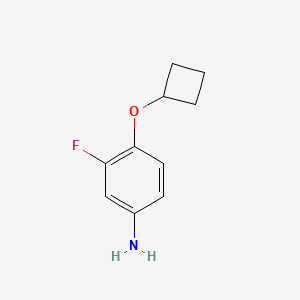

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

Übersicht

Beschreibung

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide, also known as FHP, is a small molecule that has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. FHP is a derivative of hydrazinopyridine and is composed of two nitrogen atoms, two sulfur atoms, and a fluorine atom. It is a highly polar molecule, with a hydrophilic head and a hydrophobic tail, which makes it an ideal candidate for drug delivery.

Wissenschaftliche Forschungsanwendungen

Oxidative Fluorination

Research on the oxidative fluorination of N-arylsulfonamides, which are precursors to 4-fluorophenyl sulfonamides, demonstrates the utility of such compounds in the synthesis of radiolabeled molecules for imaging and therapeutic purposes. This methodology highlights the relevance of sulfonamides in the development of diagnostic and treatment tools in nuclear medicine and pharmacology (Buckingham et al., 2015).

Enzyme Inhibition for Antitumor Applications

Sulfonamide drugs have been explored for their binding to the colchicine site of tubulin, offering a pathway to inhibit tubulin polymerization. Such findings underscore the potential of sulfonamides in the development of chemotherapeutic agents targeting cancer cells by disrupting their microtubule dynamics (Banerjee et al., 2005).

Antimycobacterial Agents

A series of sulfonamides has shown excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents. This research suggests sulfonamides could contribute to the development of novel therapies for tuberculosis with alternate mechanisms of action (Güzel et al., 2009).

Photophysical Properties

The study of the photophysical properties of sulfonamide derivatives reveals their fluorescence characteristics, which can be influenced by the aryl part of the molecule. This research opens avenues for the use of sulfonamides in the development of fluorescent probes for biological imaging and analytical applications (Bozkurt et al., 2016).

Wirkmechanismus

Target of Action

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide primarily targets the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the electron transport chain, which is a component of cellular respiration in the mitochondria .

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity . This inhibition disrupts the electron transport chain, leading to a decrease in energy production in the form of ATP. This results in the death of the fungi, thereby protecting the plants from fungal diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the SDHIs, the compound disrupts this pathway, leading to a decrease in ATP production. This lack of energy leads to the death of the fungi .

Pharmacokinetics

Similar compounds have been found to have excellent inhibition activity on phytopathogenic fungi . They also have very low toxicity to plant growth and mammalian cells , suggesting that they may have good bioavailability and low toxicity.

Result of Action

The result of the action of this compound is the death of the fungi. This is due to the disruption of the electron transport chain, which leads to a decrease in ATP production . This lack of energy leads to the death of the fungi, thereby protecting the plants from fungal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be affected by the presence of other organisms, the pH of the environment, and the temperature . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLAVUVNBUABCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)